molecular formula C19H18O3S B13099204 Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate

Cat. No.: B13099204
M. Wt: 326.4 g/mol
InChI Key: RLUSVYNDHRQIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a methanethioyl group attached to a phenyl ring, which is further connected to a propanoyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction scheme can be represented as follows:

Carboxylic Acid+EthanolAcid CatalystEster+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} Carboxylic Acid+EthanolAcid Catalyst​Ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The reaction mixture is typically heated under reflux conditions, and the ester product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methanethioyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins or enzymes.

Comparison with Similar Compounds

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can be compared with other esters such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, the presence of the methanethioyl and propanoyl groups in this compound imparts unique chemical and biological properties. Similar compounds include:

    Ethyl benzoate: A simpler ester with a benzene ring and an ethyl group.

    Ethyl acetate: A common ester used as a solvent with a simpler structure.

    Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.

Properties

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-5-8-15(12-16)18(20)11-10-14-6-3-4-7-17(14)13-23/h3-9,12-13H,2,10-11H2,1H3

InChI Key

RLUSVYNDHRQIKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.